molecular formula C26H20ClN3O3S B2655034 2-({7-Chloro-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)-N-(3-methoxyphenyl)acetamide CAS No. 866340-72-9

2-({7-Chloro-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)-N-(3-methoxyphenyl)acetamide

Cat. No.: B2655034
CAS No.: 866340-72-9
M. Wt: 489.97
InChI Key: FUMYUWKDUPXRBT-UHFFFAOYSA-N
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Description

2-({7-Chloro-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)-N-(3-methoxyphenyl)acetamide is a complex organic compound that belongs to the class of chromeno-pyrimidine derivatives This compound is characterized by its unique structural features, which include a chromeno-pyrimidine core, a chloro substituent, and a sulfanyl-acetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({7-Chloro-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)-N-(3-methoxyphenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-({7-Chloro-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)-N-(3-methoxyphenyl)acetamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro substituent, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with altered functional groups.

    Reduction: Formation of reduced derivatives with modified oxidation states.

    Substitution: Formation of substituted derivatives with new functional groups replacing the chloro substituent.

Scientific Research Applications

2-({7-Chloro-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)-N-(3-methoxyphenyl)acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of 2-({7-Chloro-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

2-({7-Chloro-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)-N-(3-methoxyphenyl)acetamide can be compared with other similar compounds, such as:

    Chromeno-Pyrimidine Derivatives: Compounds with similar core structures but different substituents.

    Chloro-Substituted Compounds: Compounds with chloro substituents at different positions.

    Sulfanyl-Acetamide Derivatives: Compounds with similar sulfanyl-acetamide linkages but different core structures.

Properties

IUPAC Name

2-[(7-chloro-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20ClN3O3S/c1-32-20-9-5-8-19(14-20)28-23(31)15-34-26-21-13-17-12-18(27)10-11-22(17)33-25(21)29-24(30-26)16-6-3-2-4-7-16/h2-12,14H,13,15H2,1H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUMYUWKDUPXRBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CSC2=NC(=NC3=C2CC4=C(O3)C=CC(=C4)Cl)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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